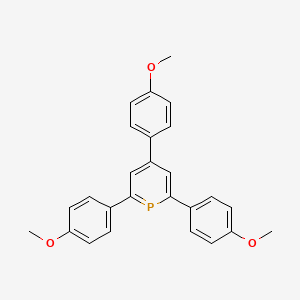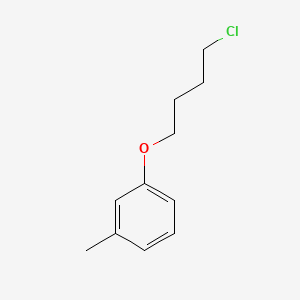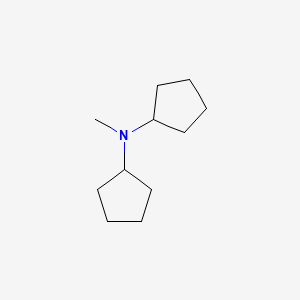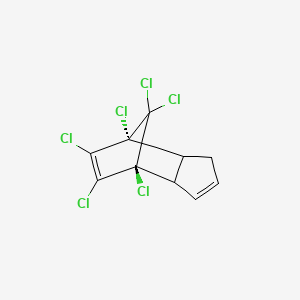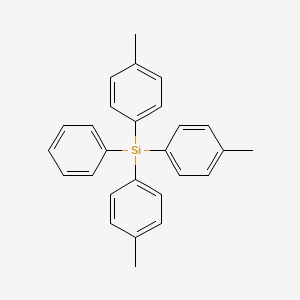
Tris(4-methylphenyl)(phenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-methylphenyl)(phenyl)silane is an organosilicon compound with the molecular formula C27H26Si It is characterized by the presence of three 4-methylphenyl groups and one phenyl group attached to a central silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-methylphenyl)(phenyl)silane typically involves the reaction of phenylsilane with 4-methylphenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows: [ \text{PhSiH}_3 + 3 \text{(4-MePh)MgBr} \rightarrow \text{PhSi(4-MePh)}_3 + 3 \text{MgBrH} ] This reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is typically refluxed in an organic solvent such as tetrahydrofuran (THF) to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(4-methylphenyl)(phenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The phenyl and 4-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: Halogenated silanes.
Wissenschaftliche Forschungsanwendungen
Tris(4-methylphenyl)(phenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of high-performance materials, such as silicone-based polymers and resins.
Wirkmechanismus
The mechanism of action of tris(4-methylphenyl)(phenyl)silane involves its ability to interact with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and other elements, making it a versatile reagent in chemical reactions. The compound’s effects are mediated through pathways involving the formation of siloxane bonds and the stabilization of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Phenylsilane (C6H5SiH3): A simpler organosilicon compound with one phenyl group attached to silicon.
Trimethyl(phenyl)silane (C9H14Si): Contains three methyl groups and one phenyl group attached to silicon.
Triphenylsilane (C18H16Si): Contains three phenyl groups attached to silicon.
Uniqueness: Tris(4-methylphenyl)(phenyl)silane is unique due to the presence of three 4-methylphenyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound in the synthesis of complex organosilicon molecules and in applications requiring specific reactivity and stability.
Eigenschaften
CAS-Nummer |
18870-40-1 |
|---|---|
Molekularformel |
C27H26Si |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
tris(4-methylphenyl)-phenylsilane |
InChI |
InChI=1S/C27H26Si/c1-21-9-15-25(16-10-21)28(24-7-5-4-6-8-24,26-17-11-22(2)12-18-26)27-19-13-23(3)14-20-27/h4-20H,1-3H3 |
InChI-Schlüssel |
NNXUKKQEJMTDEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


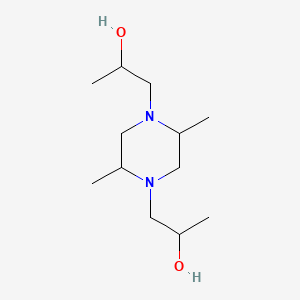

![N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea](/img/structure/B15076690.png)
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine](/img/structure/B15076696.png)

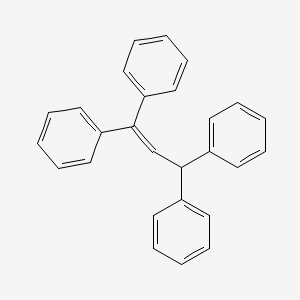
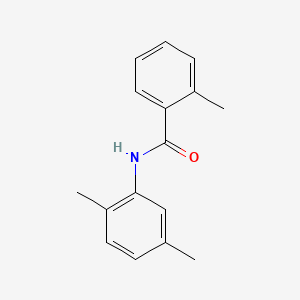
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)

